Octane, 2,2-diiodo-

Description

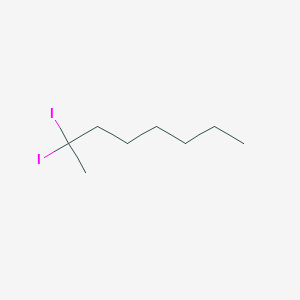

The compound "Octane, 2,2-diiodo-" (C₈H₁₆I₂) features two iodine atoms substituted at the second carbon of an octane backbone. These comparisons highlight the influence of substituent type, branching, and structural rigidity on physicochemical properties like solubility, chromatographic behavior, and octane number. Below, we analyze these relationships using the available data.

Properties

IUPAC Name |

2,2-diiodooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16I2/c1-3-4-5-6-7-8(2,9)10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEWYFAGIGYPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471116 | |

| Record name | Octane, 2,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114474-50-9 | |

| Record name | Octane, 2,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane, 2,2-diiodo- typically involves the iodination of octane. One common method is the reaction of octane with iodine in the presence of a catalyst such as red phosphorus. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine atoms at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of Octane, 2,2-diiodo- may involve large-scale iodination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Octane, 2,2-diiodo- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form octane or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of iodinated alcohols or ketones.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products:

Substitution: Products include various iodinated derivatives depending on the substituent introduced.

Reduction: The major product is octane.

Oxidation: Products include iodinated alcohols and ketones.

Scientific Research Applications

Chemistry: Octane, 2,2-diiodo- is used as a reagent in organic synthesis to introduce iodine atoms into other molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, iodinated compounds are often used as radiolabels for imaging and diagnostic purposes. Octane, 2,2-diiodo- can be used to synthesize radiolabeled compounds for medical imaging.

Industry: The compound is used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Octane, 2,2-diiodo- involves its ability to undergo various chemical reactions due to the presence of iodine atoms. The iodine atoms can participate in electrophilic and nucleophilic reactions, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

2,2-Dimethyloctane (C₁₀H₂₂)

Structural and Chromatographic Properties

This branched isomer demonstrates distinct retention behavior depending on column polarity and temperature, critical for analytical identification .

Branching and Octane Number Implications While data for 2,2-dimethyloctane’s octane number is unavailable, confirms that branching in paraffins (e.g., 2,2-dimethylbutane vs. linear hexane) drastically increases octane numbers (92 vs. 25) . By analogy, 2,2-dimethyloctane likely exhibits superior antiknock properties compared to linear octane isomers.

Bicyclo[2.2.2]octane Derivatives

Solubility Modulation via Substituent Replacement

- In Imatinib analogs, replacing a para-substituted phenyl ring with a bicyclo[2.2.2]octane skeleton reduced water solubility from 351 µM to 113 µM. Conversely, 2-oxabicyclo[2.2.2]octane restored solubility to 389 µM, surpassing the original compound .

- Key Insight : Structural rigidity and polar oxygen incorporation enhance solubility, suggesting that halogenated (e.g., iodinated) bicyclo derivatives may further alter hydrophobicity and bioavailability.

Hexane Isomers and Isomerization

underscores the importance of branching in fuel optimization:

| Compound | Octane Number | |

|---|---|---|

| Linear hexane | 25 | |

| 2,2-dimethylbutane | 92 |

This trend implies that branched isomers like 2,2-dimethyloctane would similarly outperform linear counterparts in fuel applications. However, iodine’s electron-withdrawing effects in 2,2-diiodo-octane could reduce thermal stability, complicating combustion efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.